

# Application Notes and Protocols for Tuberculin Skin Testing in Immunocompromised Research Subjects

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For Researchers, Scientists, and Drug Development Professionals

# Application Notes: Considerations for TST in Immunocompromised Subjects

The Tuberculin Skin Test (TST) is a widely used method for detecting latent tuberculosis infection (LTBI). However, its utility in immunocompromised individuals is complex and requires careful consideration due to the potential for false-negative results. This population's impaired cell-mediated immunity can lead to a diminished or absent reaction to tuberculin purified protein derivative (PPD).

Key Challenges and Considerations:

- Anergy: This is the inability to mount a delayed-type hypersensitivity (DTH) response to common antigens, including tuberculin. Anergy is more prevalent in individuals with compromised immune systems, such as those with HIV infection, and can lead to false-negative TST results.[1][2] Historically, anergy testing with a panel of common antigens was used to help interpret negative TST results.[3][4] However, due to a lack of standardization and questionable validity, routine anergy testing is no longer recommended.[3][5]
- The Booster Phenomenon: In some individuals with waned immunity from a distant M. tuberculosis infection, an initial TST may be negative.[6][7] However, the test itself can



stimulate or "boost" the immune memory, leading to a positive reaction on a subsequent test administered 1 to 4 weeks later.[6][8] This boosted response does not indicate a new infection but rather a recall of past sensitization.[6][9] Two-step testing is recommended to establish a reliable baseline for individuals who will undergo periodic screening, such as healthcare workers.[6][7]

- Influence of Immunosuppressive Therapies: Various immunosuppressive drugs can affect
  the performance of the TST. Systemic corticosteroids (e.g., prednisone ≥15 mg/day for a
  month or more) and other immunosuppressants can suppress T-cell function and lead to
  false-negative TST results.[10][11][12] Interferon-y release assays (IGRAs) may be less
  affected by some immunosuppressive therapies compared to the TST.[10][13][14]
- Variable Cut-off Values: The interpretation of TST results in immunocompromised
  populations often involves different cut-off values for a positive test. A smaller induration may
  be considered positive in these individuals to account for their reduced immune response.
   For example, an induration of ≥5 mm is generally considered positive for:
  - HIV-infected persons.[12][15]
  - Recent contacts of individuals with infectious TB.[12]
  - Individuals with fibrotic changes on a chest radiograph consistent with prior TB.[12]
  - Organ transplant recipients.[16]
  - Other immunosuppressed patients (e.g., those on prolonged corticosteroid therapy or TNF-α antagonists).[17]

## **Quantitative Data Summary**

The performance of the TST in immunocompromised populations varies significantly. The following tables summarize key quantitative data from various studies.

Table 1: TST Performance in HIV-Infected Individuals



Study Population	TST Cut-off	Sensitivity	Specificity	Additional Notes
Patients with sputum smear-positive pulmonary TB in Tanzania[1][18]	≥5 mm	71.2%	Not specified	Anergy was observed in 24.6% of HIV-infected patients compared to 3.3% in HIV-uninfected patients.[1]
Patients with sputum smear-positive pulmonary TB in Tanzania[1][18]	≥10 mm	64.3%	Not specified	Reducing the cut-off from 10 mm to 5 mm resulted in a limited increase in sensitivity.[1]
Adults in urban Ethiopia[19]	≥5 mm	Reactivity of 40.5% in HIV- positive individuals vs. 68.7% in HIV- negative individuals.	Not specified	Skin test induration sizes were significantly smaller in HIV-positive persons.
Research subjects in Indonesia[20]	Not specified	14.3%	78.3%	This study found poor concordance between TST and an IGRA (T-SPOT.TB) test.

Table 2: TST Performance in Other Immunocompromised Groups



Study Population	Immunocompromis ing Condition	TST Cut-off	Key Findings
211 patients in a BCG-vaccinated population[11]	Various (cancer, organ transplant, renal disease, etc.)	≥10 mm	Positive TST results were significantly lower in the immunocompromised group (10.3%) compared to the immunocompetent group (27.7%).[11]
4045 patients with Inflammatory Bowel Disease (IBD)[13][14]	IBD on immunosuppressive therapy (IST)	Not specified	The TST-positive rate did not significantly differ between patients on IST and those not on IST.[13]
Solid Organ Transplant (SOT) Recipients (Systematic Review) [21]	End-stage organ disease	Not specified	Both TST and IGRA have a high negative predictive value for ruling out the development of active TB post-transplant, but a low positive predictive value.[21]

## **Experimental Protocols**

Protocol 1: Standard Mantoux Tuberculin Skin Testing

This protocol outlines the standardized procedure for administering and reading a TST.

#### Materials:

• Tuberculin Purified Protein Derivative (PPD) solution (5 Tuberculin Units (TU) per 0.1 mL)



- 1 mL tuberculin syringe with a 27-gauge, short (8-13 mm) needle
- Alcohol swabs
- Millimeter ruler
- Sharps disposal container

#### Procedure:

- Subject Preparation:
  - Explain the procedure to the research subject and obtain informed consent.
  - Position the subject's forearm palm-up on a firm, well-lit surface.
  - Select an area on the inner surface of the forearm, about 5-10 cm below the elbow joint, that is free of veins, scars, or rashes.[15]
  - Clean the selected site with an alcohol swab and allow it to air dry completely.[15]
- · Administration of Tuberculin:
  - Draw 0.1 mL of PPD solution into the tuberculin syringe.[17]
  - Hold the skin of the forearm taut.
  - Insert the needle slowly, with the bevel facing upward, into the superficial layer of the skin (intradermally).[15][17]
  - Inject the 0.1 mL of PPD solution. A pale, raised wheal, 6 to 10 mm in diameter, should form at the injection site.[17]
  - Withdraw the needle and properly dispose of the syringe and needle in a sharps container.
     Do not massage the injection site.
- Reading and Interpretation:



- The test should be read by a trained healthcare professional between 48 and 72 hours after administration.[15][17]
- Identify the area of induration (a palpable, raised, hardened area). Do not measure erythema (redness).[15]
- Using a millimeter ruler, measure the widest diameter of the induration across the forearm.
   [15]
- Record the result in millimeters. If there is no induration, record it as "0 mm". Do not record results as "positive" or "negative".[12]
- Interpret the result based on the size of the induration and the subject's specific risk factors for TB, including their immunocompromised status (refer to Table 3 for interpretation criteria).

Table 3: Interpretation of TST Results in Research Subjects

Induration Size	Interpretation in Immunocompromised Subjects
≥5 mm	Considered Positive in individuals with HIV, recent close contacts of TB cases, those with chest x-ray findings suggestive of previous TB, organ transplant recipients, and others on equivalent doses of ≥15 mg/day of prednisone for ≥1 month or on TNF-α antagonists.[12][17]
≥10 mm	Considered Positive in individuals from high- prevalence countries, injection drug users, and residents/employees of high-risk settings (e.g., hospitals, correctional facilities).[12][17]
≥15 mm	Considered Positive in individuals with no known risk factors for TB.[12]

Protocol 2: Two-Step Tuberculin Skin Testing



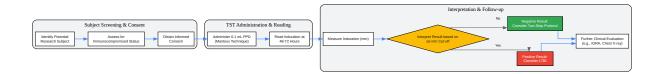
This protocol is used to establish a reliable baseline in individuals who will undergo periodic TST and to avoid misinterpreting a boosted reaction as a new infection.[6][7]

#### Procedure:

- First TST:
  - Administer and read a TST as described in Protocol 1.
  - If the result is positive (based on the appropriate cut-off for the individual), consider the person infected and no further testing is needed.
  - If the result is negative, proceed to the second TST.[6]
- Second TST:
  - Administer a second TST 1 to 4 weeks after the first test.[6][8]
  - Read the second test 48 to 72 hours after administration.
  - The result of the second test is considered the true baseline.
  - If the second test is positive, this is considered a "boosted" reaction, indicating a past TB infection.
  - If the second test is negative, the individual is considered uninfected.[6]

## **Visualizations**

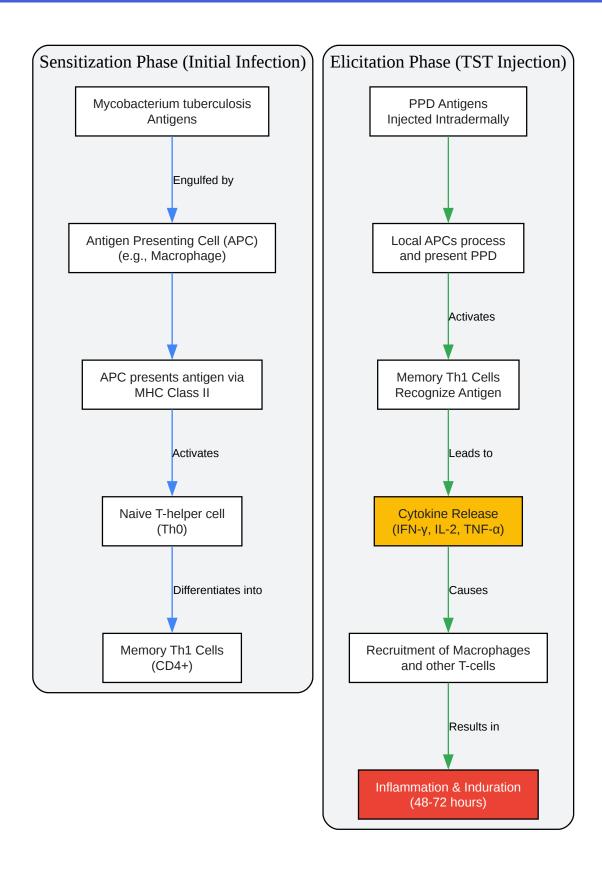




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Caption: TST Experimental Workflow for Immunocompromised Subjects.





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Caption: Signaling Pathway of the Tuberculin DTH Reaction.



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